2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine
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Overview
Description
2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions: Reagents like alkyl halides, acids, and bases are commonly used in these reactions under controlled temperature and pressure conditions.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can modulate the activity of enzymes and receptors . These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
2-Methyl-N-(thiazol-5-ylmethyl)butan-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structure, which can impart distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-5-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-4-9(2,3)11-6-8-5-10-7-12-8/h5,7,11H,4,6H2,1-3H3 |
InChI Key |
IWOCBTKFLQSCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CN=CS1 |
Origin of Product |
United States |
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